3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol
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Overview
Description
3,5-Dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol: is a compound that combines the properties of 3,5-dinitrobenzoic acid and [(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized by nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The reaction involves heating benzoic acid with sulfuric acid and adding fuming nitric acid dropwise at controlled temperatures .
Industrial Production Methods: Industrial production of 3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves precise control of reaction conditions to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Substituted benzoic acids with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dinitrobenzoic acid is used in the derivatization of resins and the determination of ampicillin . It forms adducts with other compounds, which are studied for their crystal structures .
Biology and Medicine: The compound is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine . It also forms cocrystals with analgesic drugs like ethenzamide .
Industry: 3,5-Dinitrobenzoic acid is an important corrosion inhibitor and is used in photography . Its derivatives are used in various industrial applications due to their unique properties.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid involves its ability to form hydrogen bonds and interact with other molecules through its nitro and carboxyl groups . The charge transfer between donor and acceptor molecules is facilitated by the delocalized electrons of the benzene ring . This interaction is crucial in its role as a corrosion inhibitor and in forming adducts with other compounds.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrobenzoic acid with different reactivity and properties.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid and 3-nitrobenzoic acid . This higher acidity is due to the mesomeric effect of the two nitro groups, making it more reactive in certain chemical reactions .
Properties
CAS No. |
88122-82-1 |
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Molecular Formula |
C18H26N2O7S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2.C7H4N2O6/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h10-12H,2-9H2,1H3;1-3H,(H,10,11)/t10-,11-;/m1./s1 |
InChI Key |
JDMQWRAFIZEZCL-NDXYWBNTSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCCCC1SCC(S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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